1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt
Description
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (CAS 55120-77-9, referred to hereafter as PFHxS-Li), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexane backbone and a sulfonic acid group neutralized by lithium . Its molecular formula is C₆F₁₃LiO₃S, with a molecular weight of 428.06 g/mol (calculated from and ). As a member of the PFAS family, PFHxS-Li exhibits high thermal and chemical stability due to strong C–F bonds, making it suitable for specialized industrial applications, such as electronics manufacturing, where ionic conductivity and resistance to degradation are critical .
Properties
CAS No. |
55120-77-9 |
|---|---|
Molecular Formula |
C6F13LiO3S |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6HF13O3S.Li/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);/q;+1/p-1 |
InChI Key |
VAXNCPZUCRECEW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt typically involves the fluorination of hexanesulfonic acid. The process includes the introduction of fluorine atoms to replace hydrogen atoms in the hexanesulfonic acid molecule. This can be achieved through various fluorination techniques, such as direct fluorination or electrochemical fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The resulting product is then purified and converted to its lithium salt form.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: Although the perfluorinated nature of the compound makes it resistant to oxidation and reduction, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonic acids, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membranes and proteins due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings and surfactants, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt involves its interaction with various molecular targets. The compound’s perfluorinated structure allows it to interact with hydrophobic regions of molecules, making it useful in applications involving hydrophobic interactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
2.1.1 Chain Length Variations
- PFHxS-Li (C₆) :
- 1-Heptanesulfonic Acid Lithium Salt (C₇, CAS 117806-54-9) :
2.1.2 Counterion Variations
- PFHxS-Ammonium (CAS 68259-08-5) :
- PFHxS-Zinc (CAS 70136-72-0) :
Table 1: Key Physicochemical Properties of PFHxS-Li and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Applications |
|---|---|---|---|---|---|
| PFHxS-Li | 55120-77-9 | C₆F₁₃LiO₃S | 428.06 | C₆ | Electronics, surfactants |
| PFHxS-Ammonium | 68259-08-5 | C₆F₁₃NH₄O₃S | 433.21 | C₆ | Industrial coatings |
| PFHxS-Zinc | 70136-72-0 | (C₆F₁₃O₃S)₂Zn | 938.41 | C₆ | Catalysis, polymer additives |
| 1-Heptanesulfonic Acid Lithium Salt | 117806-54-9 | C₇F₁₅LiO₃S | 456.06 | C₇ | High-temperature lubricants |
Functional and Application Comparisons
2.2.1 Electronics Manufacturing
PFHxS-Li is utilized in lithium-ion battery electrolytes and conductive coatings due to its high ionic mobility and stability under extreme conditions . In contrast, sodium 1-hexanesulfonate (CAS 2832-45-3), a non-fluorinated analogue, serves as a surfactant in chromatographic mobile phases but lacks the electrochemical performance of PFHxS-Li .
2.2.2 Environmental Impact
- Regulatory Status : PFHxS-Li is classified as a "short-chain" PFAS (C₆), which is less restricted than long-chain counterparts like perfluorooctanesulfonic acid (PFOS, C₈). However, its persistence in water systems (>100,000 years) and toxicity to aquatic organisms remain concerns .
- Alternatives: Non-fluorinated sulfonic acid salts (e.g., sodium 1-hexanesulfonate) are biodegradable but lack the performance required for high-end applications .
Biological Activity
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (commonly referred to as lithium tridecafluorohexanesulfonate) is a fluorinated compound that has garnered attention due to its potential biological activity and environmental impact. This article provides a comprehensive overview of its biological activity based on diverse sources and includes relevant data tables and case studies.
- Molecular Formula : CFLiOS
- CAS Number : 62565-62572
- Molecular Weight : 298.14 g/mol
Biological Activity Overview
The biological activity of lithium tridecafluorohexanesulfonate is primarily associated with its structural similarity to other perfluoroalkyl substances (PFAS), particularly perfluorooctanesulfonate (PFOS). Research indicates that compounds in this class exhibit significant toxicity and bioaccumulation potential.
Toxicity Profile
Lithium tridecafluorohexanesulfonate is known to be resistant to biological degradation. Studies have shown that similar PFAS compounds can lead to various toxic effects in mammals:
- Mortality in Animal Models : Oral doses of PFOS have demonstrated significant mortality rates in cynomolgus monkeys (0.75 mg/kg/day), rabbits (3.75 mg/kg/day), and rats (1.6 mg/kg/day) .
- Hepatotoxicity : Repeated exposure to PFOS resulted in hepatotoxicity and increased risks of liver adenomas in long-term studies involving rats .
- Bioaccumulation : The half-life of PFOS in humans has been estimated at approximately 5.5 years, indicating a high potential for bioaccumulation .
Case Study 1: Hepatotoxicity in Rodent Models
A two-year bioassay conducted on rats exposed to PFOS revealed a statistically significant increase in hepatocellular adenomas. The study highlighted the dose-response relationship between exposure levels and the incidence of liver tumors .
Case Study 2: Worker Exposure and Health Outcomes
A longitudinal study tracking workers exposed to fluorochemicals over 37 years noted an elevated risk of bladder neoplasms and other cancers associated with prolonged exposure to PFAS compounds .
Environmental Impact
The persistence of lithium tridecafluorohexanesulfonate in the environment raises concerns about its ecological effects. Similar compounds have been shown to adversely affect aquatic life at low concentrations:
- Toxicity to Zooplankton : Studies reported toxic effects at concentrations as low as 10 mg/L for zooplankton species .
- Resistance to Biodegradation : The compound is resistant to microbial degradation under aerobic conditions, which contributes to its environmental persistence .
Comparative Analysis of Fluorinated Compounds
| Compound Name | CAS Number | Toxicity Level | Bioaccumulation Potential | Half-Life in Humans |
|---|---|---|---|---|
| PFOS | 1763-23-1 | High | High | ~5.5 years |
| Lithium Tridecafluorohexanesulfonate | 62565-62572 | Moderate to High | Moderate | Not well documented |
| Perfluorobutanesulfonate (PFBS) | 375-73-5 | Low | Low | ~1 month |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
